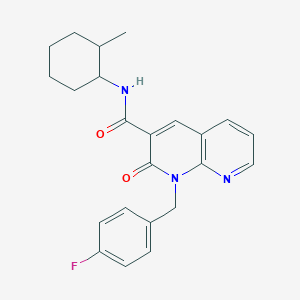![molecular formula C19H29ClN2O2 B2940755 (1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418595-71-6](/img/structure/B2940755.png)
(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic approaches exist for this compound. Notably, enzymatic methods have been explored. For instance, a one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol has been achieved using recombinant Escherichia coli extracts containing biosynthetic genes for an “ene” reductase and two menthone dehydrogenases . This strategy allows optimization of each enzymatic step, avoiding toxicity issues to the host cell.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring , a phenyl group , and an oxan-4-yl substituent. The absolute configuration is specified as (1R,2S) , indicating the arrangement of substituents around the stereocenters . The R/S nomenclature assigns the handedness of the molecule, with R denoting “right” and S denoting “sinister” (left).
Applications De Recherche Scientifique
Biosynthesis of Menthol Isomers
This compound plays a crucial role in the biosynthesis of menthol isomers, which are valuable in the flavor and fragrance industry. A one-pot biosynthesis approach using engineered Escherichia coli has been developed to produce (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone . This method allows for easier optimization of each enzymatic step and modular combination of reactions to generate libraries of pure compounds for high-throughput screening .
Anticancer Activity
Benzofuran derivatives, which can be synthesized from EN300-26676004, have shown significant anticancer activity. For instance, certain benzofuran compounds have displayed exceptional inhibitory activity against cancer cell lines, outperforming even established chemotherapy agents like 5-fluorouracil . This highlights the potential of EN300-26676004 in the development of new anticancer drugs.
Antioxidant Properties
The antioxidant capacity of benzofuran derivatives, which can be derived from EN300-26676004, is noteworthy. These compounds can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing various diseases, including neurodegenerative disorders .
Antimicrobial and Antiviral Applications
Benzofuran derivatives from EN300-26676004 exhibit antimicrobial and antiviral properties. They can be used to develop new treatments for bacterial and viral infections, contributing to the field of infectious diseases .
Neuroprotective Effects
Compounds synthesized from EN300-26676004 have neuroprotective effects. They can potentially be used in the treatment of neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and other forms of dementia .
Flavor and Fragrance Industry
EN300-26676004 can be used to synthesize various compounds that are integral to the flavor and fragrance industry. These include natural flavors found in strawberries and coffee, as well as fragrances like rosefuran .
Anti-inflammatory and Analgesic Activity
Benzofuran derivatives from EN300-26676004 possess anti-inflammatory and analgesic properties, making them suitable for the development of new pain relief medications .
Anti-allergic Properties
These compounds also show promise in the treatment of allergies due to their anti-allergic effects. This could lead to the creation of novel anti-allergic pharmaceuticals .
Propriétés
IUPAC Name |
(1R,2S)-N-[(4-aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c20-19(10-12-23-13-11-19)14-21-18(22)17-9-5-4-8-16(17)15-6-2-1-3-7-15;/h1-3,6-7,16-17H,4-5,8-14,20H2,(H,21,22);1H/t16-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYXAWKZAOIBZ-GBNZRNLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

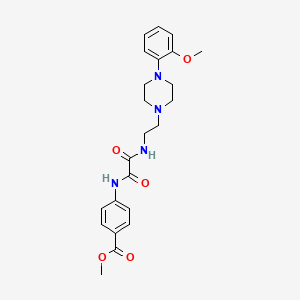
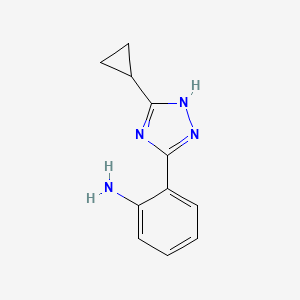
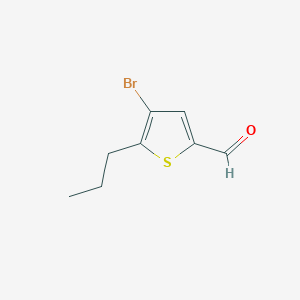
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
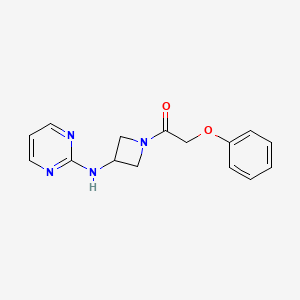
![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)
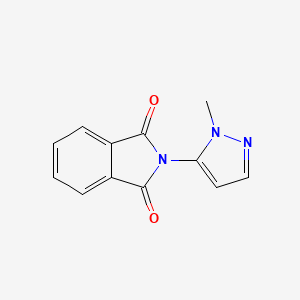
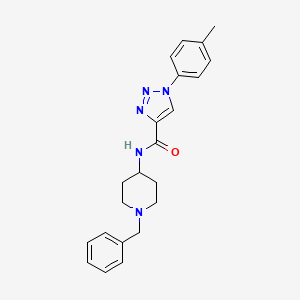
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

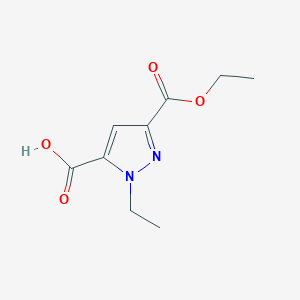
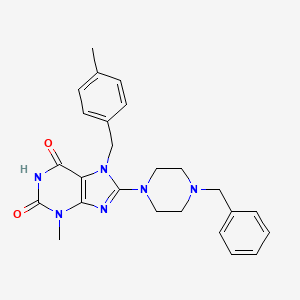
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)
